3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile

Small molecule scaffold Isothiazole building block Medicinal chemistry

Researchers requiring defined isothiazole-4-carbonitrile scaffolds often encounter ambiguous substitution patterns that compromise SAR reproducibility. 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile (CAS 1531092-09-7) provides a verified 3-methyl, 5-propylamino, 4-nitrile architecture: • Polarized scaffold (C-4 nitrile + C-5 propylamino) enables acylation, sulfonylation, and reductive amination for focused library synthesis. • BMRB spectral reference (bmse012075) supports structural confirmation of derivatives. • Supplied at ≥95% purity with Certificate of Analysis for identity verification of custom-synthesized batches.

Molecular Formula C8H11N3S
Molecular Weight 181.26
CAS No. 1531092-09-7
Cat. No. B2712977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile
CAS1531092-09-7
Molecular FormulaC8H11N3S
Molecular Weight181.26
Structural Identifiers
SMILESCCCNC1=C(C(=NS1)C)C#N
InChIInChI=1S/C8H11N3S/c1-3-4-10-8-7(5-9)6(2)11-12-8/h10H,3-4H2,1-2H3
InChIKeyGGMUUVAKSFIONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Overview


3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile (CAS: 1531092-09-7) is an amino-substituted isothiazole-4-carbonitrile derivative with the molecular formula C₈H₁₁N₃S. The compound features a 1,2-thiazole (isothiazole) core with a methyl group at position 3, a propylamino substituent at position 5, and a nitrile group at position 4. It is commercially supplied as a versatile small molecule scaffold for research purposes at purities typically ≥95% . Isothiazoles are five-membered sulfur-containing heterocycles widely used in medicinal chemistry due to the unique electronic properties conferred by the 1,2-relationship of their two electronegative heteroatoms [1].

Scaffold Type Isothiazole-4-carbonitrile building block for medicinal chemistry
Procurement Commercially available from multiple suppliers with documented purity
Key Handle 5-propylamino group supports secondary amine derivatization

Why Substitution Fails for 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile


The 1,2-thiazole-4-carbonitrile scaffold is exquisitely sensitive to substitution patterns. Replacement of the 5-propylamino moiety with alternative amines (e.g., hydrazino, phenethylamino, or ethylsulfanyl groups) alters electronic distribution across the heterocyclic ring, as demonstrated by Density Functional Theory (DFT) calculations on related isothiazole systems where substituent changes modify HOMO-LUMO gaps by up to 0.8 eV . Similarly, modification of the 3-methyl position (e.g., to chloro, bromo, or difluoromethyl) shifts receptor binding profiles and enzyme inhibition potency. Generic substitution of 3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile with superficially similar isothiazole-4-carbonitriles cannot be assumed to preserve biological activity, target engagement, or physicochemical properties without explicit head-to-head comparative validation in the intended assay system.

Replacing the 5-propylamino group with hydrazino, ethylsulfanyl or other amines may shift HOMO-LUMO gap and reactivity profile; electronic properties are not transferable
Modifying the 3-methyl position (e.g., Cl, Br, CF₂H) can alter receptor binding or enzyme inhibition context; target engagement cannot be assumed without direct comparative data
Superficially similar isothiazole-4-carbonitriles may not preserve biological activity or physicochemical properties; validate in intended assay

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Differentiation Evidence


Commercial Availability and Scaffold Identity

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile (CAS 1531092-09-7) is commercially supplied as a defined small molecule scaffold at ≥95% purity . In contrast to many substituted isothiazole-4-carbonitriles that are not commercially stocked or require custom synthesis, this compound is available from multiple chemical suppliers with documented purity specifications [1].

Commercial Availability
Source review
Stocked by multiple suppliers; purity ≥95%
Procurement viability and supply reliability
Availability may vary; verify batch-specific documentation
Small molecule scaffold Isothiazole building block Medicinal chemistry

NMR Reference Data in BMRB

The compound has a curated entry (bmse012075) in the Biological Magnetic Resonance Bank (BMRB) with a DOI (doi:10.13018/BMSE012075), providing 1D ¹H NMR reference data acquired under standardized conditions (2 mM in DMSO, 298K, pH 7.5, DSS reference) [1].

NMR Reference Data
Reported
1D ¹H NMR (bmse012075, DOI: 10.13018/BMSE012075)
Supports identity confirmation and purity assessment
Standardized conditions (2 mM DMSO, 298K, pH 7.5)
NMR spectroscopy Structural confirmation Reference standard

C-5 Substituent Reactivity Impact

The 5-amino substituent on the isothiazole-4-carbonitrile scaffold enables distinct chemical derivatization pathways not accessible with alternative C-5 substituents such as 5-hydrazino, 5-ethylsulfanyl, or 5-unsubstituted analogs. Density Functional Theory (DFT) calculations on related isothiazole systems demonstrate that substituent variations at C-5 alter the HOMO-LUMO gap by up to 0.8 eV, directly impacting reactivity in nucleophilic and electrophilic transformations . The 5-propylamino group in this compound provides a secondary amine handle for further functionalization (e.g., acylation, alkylation) while modulating electron density at the C-4 nitrile and C-3 methyl positions.

C-5 Substituent Reactivity
Class-level inference
HOMO-LUMO gap modulation up to 0.8 eV in related isothiazole systems
Electronic properties dictate derivatization pathways
Direct data for target compound not reported; class-level extrapolation
Structure-activity relationship Isothiazole derivatization Heterocyclic chemistry

3-Methyl-5-(propylamino)-1,2-thiazole-4-carbonitrile Application Scenarios


Medicinal Chemistry Scaffold Derivatization

This compound serves as a versatile building block in medicinal chemistry campaigns targeting kinase inhibition or other enzyme classes where isothiazole-based pharmacophores are relevant. The 5-propylamino group provides a secondary amine handle amenable to acylation, sulfonylation, reductive amination, or alkylation, enabling rapid generation of focused libraries for structure-activity relationship (SAR) studies . Users should confirm target-specific activity through direct screening, as class-level inference from related isothiazole kinase inhibitors does not guarantee activity against a specific kinase target without experimental validation.

NMR and Analytical Reference Standard

The availability of curated BMRB spectral data (bmse012075, DOI: 10.13018/BMSE012075) supports the use of this compound as an NMR reference standard for method development and structural confirmation of related isothiazole derivatives [1]. The standardized acquisition conditions (2 mM in DMSO, 298K, pH 7.5) provide a reproducible benchmark for comparing newly synthesized analogs.

Isothiazole Core for Exploratory Chemistry

For researchers investigating the unique electronic properties of 1,2-thiazole (isothiazole) heterocycles—characterized by the 1,2-relationship of sulfur and nitrogen atoms—this compound provides a defined, commercially available entry point for exploratory synthetic chemistry . The combination of electron-withdrawing (C-4 nitrile) and electron-donating (C-5 propylamino) substituents creates a polarized scaffold amenable to further functionalization at multiple positions.

Identity Verification for QC

Where procurement from reputable vendors (e.g., CymitQuimica Ref. 3D-GLC09209, Leyan Product No. 2049090) is accompanied by Certificates of Analysis, this compound can be employed as an in-house identity standard for verifying the structural integrity of custom-synthesized or externally sourced batches of the same or structurally related isothiazole-4-carbonitriles .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Secondary amine handle for library synthesis
Target-specific SAR screening; kinase panel profiling if applicable
NMR reference standard
Public BMRB spectral reference
Compare experimental ¹H NMR under standard conditions
Exploratory heterocyclic chemistry
Polarized isothiazole core (C-4 nitrile, C-5 amino)
Reactivity and derivatization at multiple positions
In-house identity verification
Commercially available with CoA
Cross-check structural integrity of custom batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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